

basicity and solubility of N-Ethylmethamphetamine in polar solvents

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Compound of Interest

Compound Name: N-Ethylmethamphetamine

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An In-depth Technical Guide to the Basicity and Solubility of **N-Ethylmethamphetamine** in Polar Solvents

Introduction

N-Ethylmethamphetamine (CAS 624-78-2), a secondary aliphatic amine with the chemical structure $\text{CH}_3\text{NHCH}_2\text{CH}_3$, is a volatile, colorless liquid that serves as a valuable building block in organic synthesis, pharmaceutical research, and the production of fine chemicals.[1][2] Its chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.[3] Understanding the fundamental physicochemical properties of **N-Ethylmethamphetamine**, specifically its basicity and solubility in polar solvents, is critical for its effective application in drug development, reaction chemistry, and material science.

This technical guide provides a comprehensive overview of these core properties. It consolidates quantitative data, outlines detailed experimental protocols for their determination, and presents logical workflows and chemical principles through standardized visualizations for researchers, scientists, and drug development professionals.

Basicity of N-Ethylmethamphetamine

The basicity of an amine is a measure of its ability to accept a proton (H^+), a characteristic governed by the availability of the lone pair of electrons on the nitrogen atom.[4] **N-Ethylmethamphetamine** is considered a moderately strong base, influenced by two primary factors:

- **Inductive Effect:** The methyl and ethyl groups are electron-donating, pushing electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for protonation, rendering the amine more basic than ammonia.^{[1][4][5]}
- **Solvation Effects:** The protonated form of a secondary amine, the ethylmethyammonium ion ($[\text{CH}_3\text{NH}_2\text{CH}_2\text{CH}_3]^+$), is effectively stabilized by solvation in polar solvents, which contributes to the equilibrium favoring the protonated state.

The strength of a base is commonly expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.^[3]

Data Presentation: Basicity Constants

The basicity of **N-Ethylmethylanine** is quantitatively described by the pKa of its conjugate acid and its corresponding pKb value.

Parameter	Value	Temperature (°C)	Reference
pKa of Conjugate Acid	10.9	25	^{[1][6]}
pKb	3.1	25	Calculated ^[3]

Note: The pKb was calculated using the formula $\text{pKa} + \text{pKb} = 14$ at 25°C.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol details the determination of the pKa of **N-Ethylmethylanine's** conjugate acid.

Objective: To determine the pKa of **N-Ethylmethylanine** by titrating a solution of the amine with a standardized strong acid and monitoring the pH.

Materials:

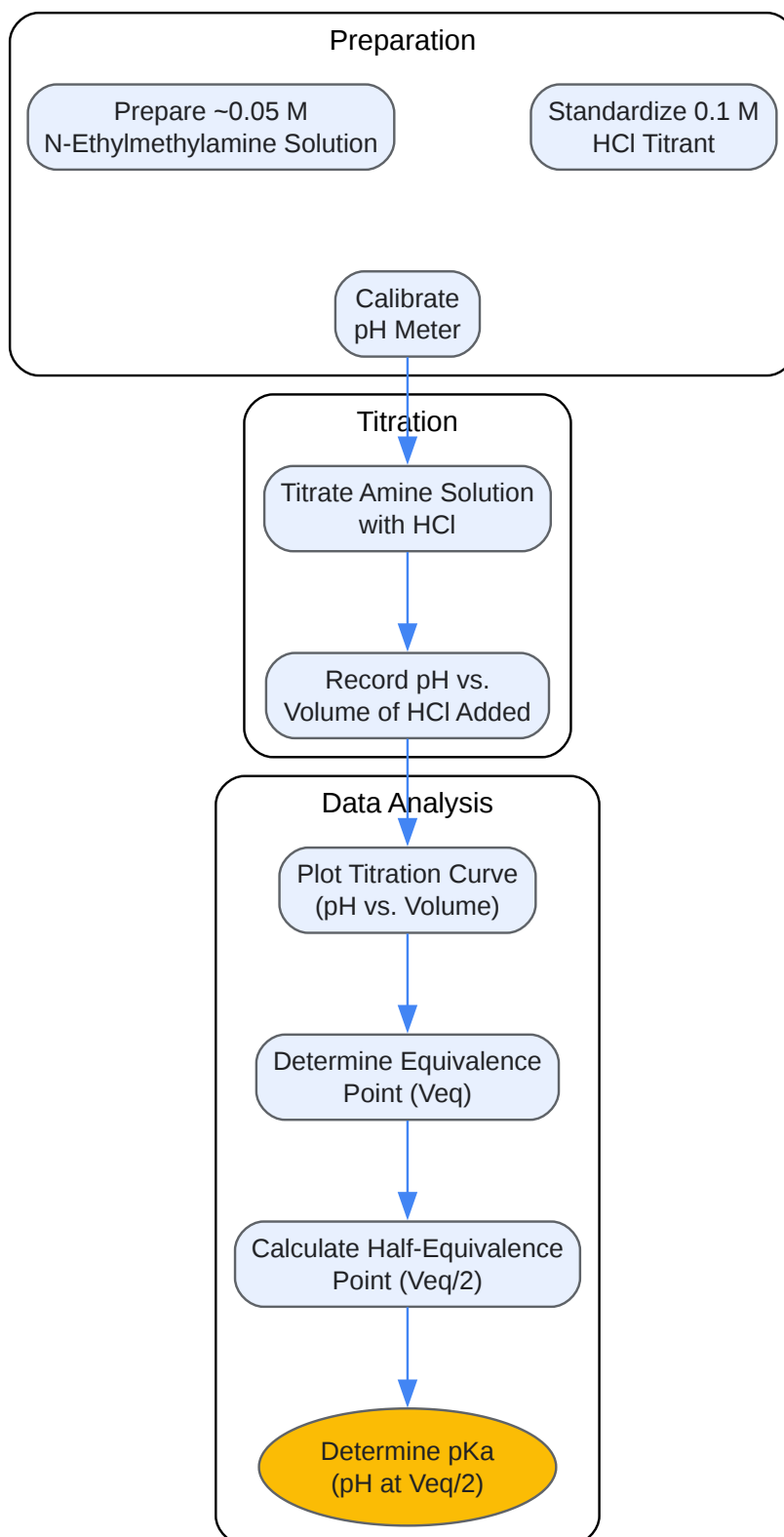
- **N-Ethylmethylanine** (high purity)

- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized, CO₂-free water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- 50 mL burette (Class A)
- Beakers and volumetric flasks

Procedure:

- Preparation of Amine Solution: Accurately weigh a sample of **N-Ethylmethylaniline** and dissolve it in a known volume of deionized water to create a solution of approximately 0.05 M.
- Titration Setup: Place the beaker containing the amine solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M HCl solution over the beaker.
- Titration: Begin stirring the solution gently. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Endpoint Determination: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately determine the equivalence point, which is the point of maximum slope on the titration curve (pH vs. volume of HCl).
- Data Analysis:
 - Plot the recorded pH values against the volume of HCl added to generate a titration curve.
 - Identify the volume of HCl required to reach the equivalence point (V_{eq}).
 - Determine the volume of HCl at the half-equivalence point (V_{eq}/2).

- The pKa is equal to the pH of the solution at the half-equivalence point.



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Caption: Experimental workflow for pKa determination.

Solubility in Polar Solvents

The principle of "like dissolves like" is fundamental to understanding solubility. **N-Ethylmethylanine** is a polar molecule due to the electronegative nitrogen atom and the presence of an N-H bond. This structure allows it to engage in hydrogen bonding with polar solvents.^{[7][8]}

In polar protic solvents like water and ethanol, the hydrogen atom on the nitrogen of **N-Ethylmethylanine** can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. These strong intermolecular interactions are the primary reason for its high solubility in such solvents.^{[1][9]}

Data Presentation: Solubility Profile

While precise quantitative data at various temperatures is not widely published, **N-Ethylmethylanine** is consistently reported as being highly soluble or miscible in common polar solvents.

Solvent	Polarity	Solubility	Reference
Water	High	Miscible / Highly Soluble	^{[1][7][10]}
Ethanol	High	Miscible	^[1]
Acetone	Medium	Miscible	^[1]
Ethers	Low-Medium	Miscible	^[1]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This protocol outlines a standard method for quantifying the solubility of **N-Ethylmethylanine** in a given polar solvent.^[11]

Objective: To determine the solubility of **N-Ethylmethylanine** in a specific polar solvent (e.g., water) at a controlled temperature.

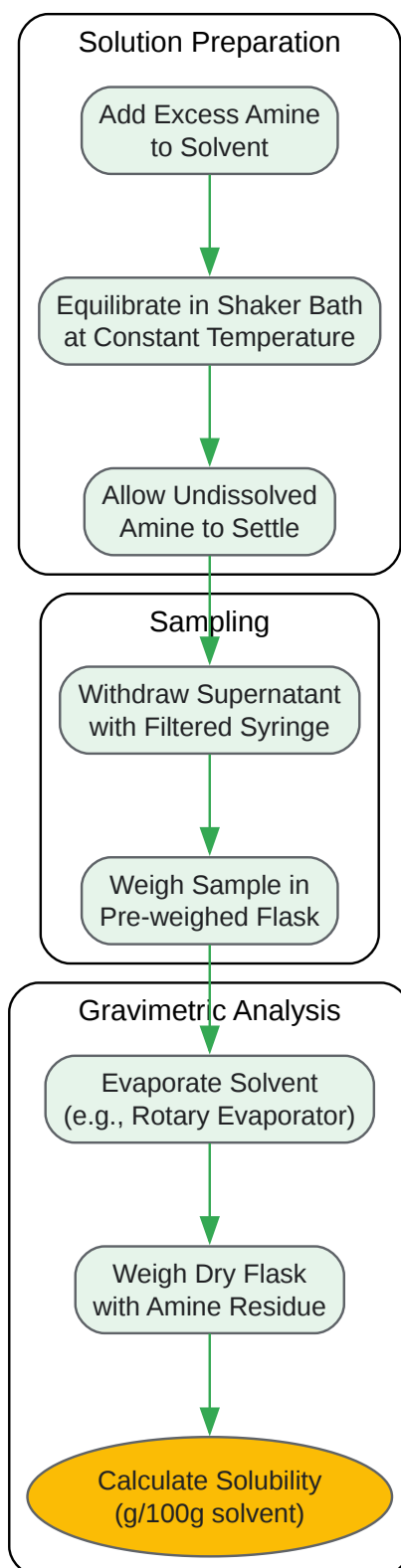
Materials:

- **N-Ethylmethylanine** (high purity)
- Selected polar solvent (analytical grade)
- Temperature-controlled shaker bath
- Sealed vials
- Analytical balance (± 0.0001 g)
- Syringe with a solvent-resistant filter (e.g., $0.45\ \mu\text{m}$ PTFE)
- Pre-weighed, dry receiving flasks
- Rotary evaporator or vacuum oven

Procedure:

- **Equilibration:** Add an excess amount of **N-Ethylmethylanine** to a known volume of the solvent in a sealed vial. This ensures a saturated solution with undissolved amine present.
- **Saturation:** Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sampling:** After equilibration, stop the agitation and allow any undissolved amine to settle. Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to remove any suspended micro-droplets.
- **Mass Determination:** Dispense the filtered saturated solution into a pre-weighed receiving flask and record the total mass of the flask and solution.
- **Solvent Evaporation:** Remove the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature below the boiling point of **N-Ethylmethylanine** ($36\text{--}37^{\circ}\text{C}$).^[1]

- Final Weighing: Once all the solvent has been removed and the flask has returned to room temperature, weigh the flask containing the non-volatile amine residue.
- Calculation: Calculate the mass of the dissolved amine and the mass of the solvent. Express the solubility in grams of solute per 100 grams of solvent (g/100 g).

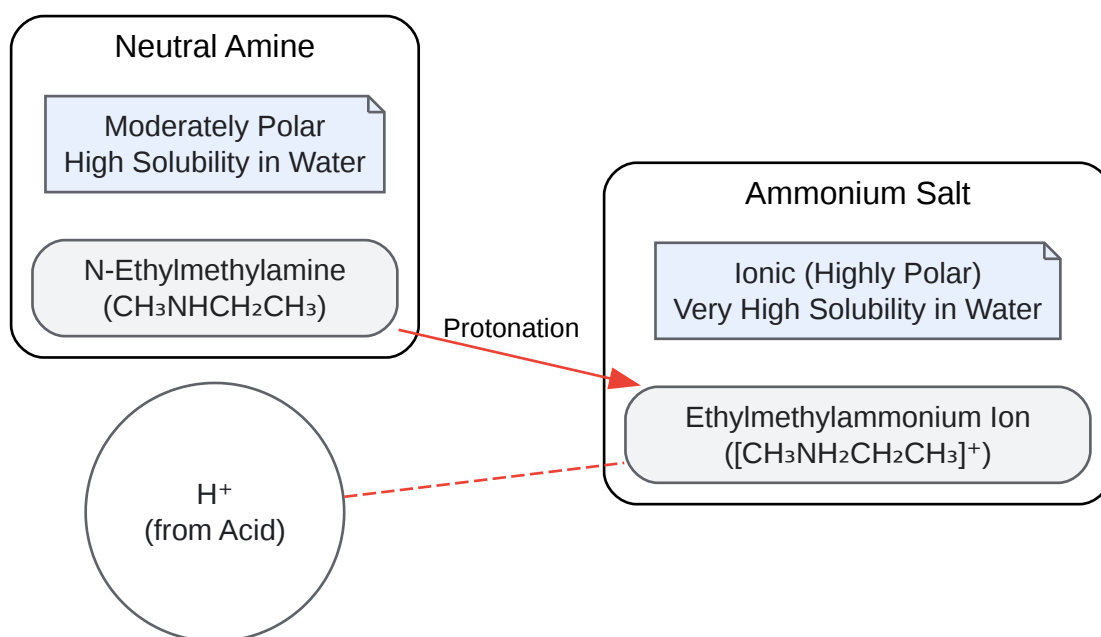


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Caption: Experimental workflow for solubility determination.

Interplay of Basicity and Aqueous Solubility

The basicity of **N-Ethylmethamphetamine** directly enhances its solubility in acidic aqueous solutions. In the presence of an acid, the amine acts as a base and is protonated to form the ethylmethanilium cation.[12] This ionic species is significantly more polar than the neutral amine, leading to much stronger ion-dipole interactions with water molecules. This acid-base reaction can be used to increase the solubility of amines in water or to extract them from a mixture of non-basic organic compounds.[13]



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